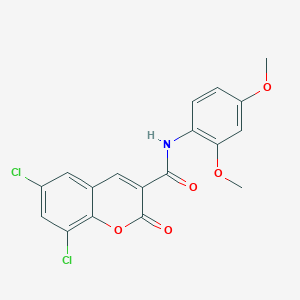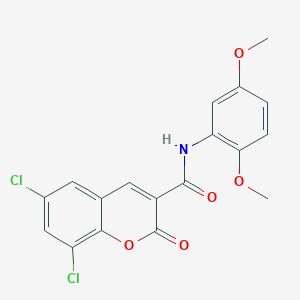
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Cpd 5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 exerts its effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE4). COX-2 and LOX are enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, while PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, inducing apoptosis, reducing inflammation, and improving cognitive function. These effects are attributed to the inhibition of various enzymes and signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 in lab experiments is its high yield and purity obtained through the synthesis method. 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 is also stable under various conditions, making it suitable for long-term storage and transportation. However, one of the limitations of using 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5. One direction is to investigate its potential applications in other fields such as cardiovascular diseases, diabetes, and infectious diseases. Another direction is to optimize the synthesis method of 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 to improve its yield and purity. Furthermore, the development of novel formulations and delivery systems for 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 may improve its solubility and bioavailability, making it more suitable for in vivo studies. Finally, the elucidation of the molecular mechanisms underlying the effects of 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 may provide insights into the development of novel therapeutics targeting these pathways.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 5 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO5/c1-24-11-3-4-15(25-2)14(8-11)21-17(22)12-6-9-5-10(19)7-13(20)16(9)26-18(12)23/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXUPVCMKMBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B3507155.png)
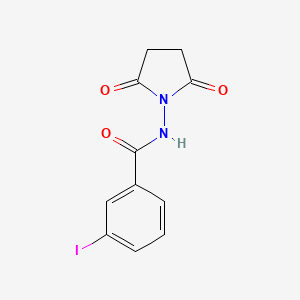

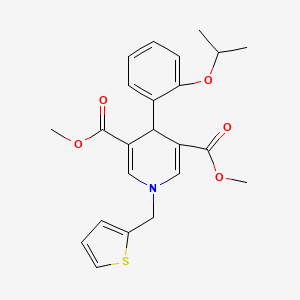
![dimethyl 1-cyclopentyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507180.png)

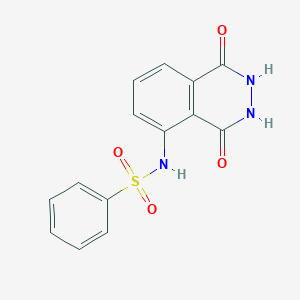
![2-{[(tert-butylamino)carbonyl]amino}benzamide](/img/structure/B3507197.png)
![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507198.png)
![N-[4-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507204.png)
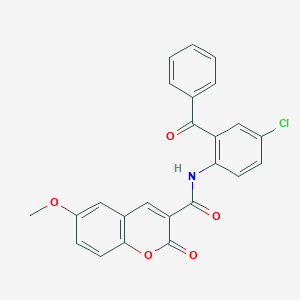
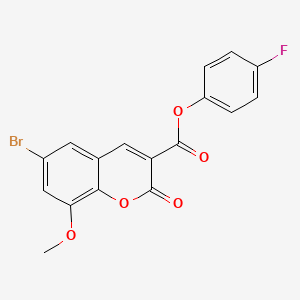
![6-bromo-3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3507232.png)
